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molecular formula C10H8O2 B190244 8-Methylcoumarin CAS No. 1807-36-9

8-Methylcoumarin

Cat. No. B190244
M. Wt: 160.17 g/mol
InChI Key: VSIIJVGRUZNHCF-UHFFFAOYSA-N
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Patent
US08378118B2

Procedure details

The suspension of 2-Hydroxy-3-methyl benzaldehyde (30 gm, 0.220 mole) and anhydrous Sodium acetate (45 gm, 0.55 mole) in Acetic anhydride (45 gm, 0.44 mole) was heated at 175-180° C. for 6 hours. The reaction mixture was cooled; water (150 ml) and Hexane (60 ml) were added. It was stirred for an hour and filtered. The obtained solid was stirred with Diethyl ether (30 ml). Finally the suspension was filtered and dried to give 19 gm desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:11]([O-])(=[O:13])[CH3:12].[Na+].C(OC(=O)C)(=O)C.O>CCCCCC>[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:3]2[C:2]=1[O:1][C:11](=[O:13])[CH:12]=[CH:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
It was stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The obtained solid was stirred with Diethyl ether (30 ml)
FILTRATION
Type
FILTRATION
Details
Finally the suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=CC(OC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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